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Introduction
Accurate quantification of lipids from biological matrices is a cornerstone of lipidomics research

and is essential for biomarker discovery and drug development. The inherent chemical diversity

and wide dynamic range of lipid species present significant analytical challenges. To control for

variability during sample preparation and analysis by mass spectrometry, the use of internal

standards is critical. 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (19:0 PC) is a non-

naturally occurring saturated phosphatidylcholine, making it an ideal internal standard for the

quantification of various lipid classes, particularly phospholipids.[1][2][3][4] Its structural

similarity to endogenous PCs allows it to mimic their behavior during extraction and ionization,

while its unique mass prevents interference with the measurement of endogenous lipids.

This document provides a detailed protocol for the extraction of lipids from biological samples

using a modified Bligh and Dyer method, incorporating a 19:0 PC internal standard for accurate

quantification.

Principle of the Method
The protocol is based on the liquid-liquid extraction method developed by Bligh and Dyer,

which utilizes a chloroform/methanol/water solvent system to partition lipids from other cellular
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components.[5][6] The addition of a known amount of 19:0 PC internal standard to the sample

prior to extraction allows for the correction of lipid losses that may occur during the procedure

and for normalization of the analytical signal.[7] Following extraction, the lipid-containing

organic phase is separated, dried, and reconstituted for analysis, typically by liquid

chromatography-mass spectrometry (LC-MS).

Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Specifications Supplier Example

1,2-dinonadecanoyl-sn-

glycero-3-phosphocholine

(19:0 PC)

>99% purity Avanti Polar Lipids

Chloroform HPLC Grade Fisher Scientific

Methanol HPLC Grade Fisher Scientific

Water LC-MS Grade Fisher Scientific

Butylated Hydroxytoluene

(BHT)
≥99% Sigma-Aldrich

Nitrogen Gas High Purity ---

Glass centrifuge tubes with

PTFE-lined caps
15 mL ---

Pipettes and tips Calibrated ---

Vortex mixer --- ---

Centrifuge
Refrigerated, capable of >2000

x g
---

Sample concentrator (e.g.,

nitrogen evaporator)
--- ---
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The following workflow diagram illustrates the key steps of the lipid extraction protocol.
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Lipid extraction workflow from sample preparation to analysis.

Preparation of Internal Standard Stock Solution
Prepare a stock solution of 19:0 PC in chloroform at a concentration of 1 mg/mL. Store this

stock solution at -20°C in a glass vial with a PTFE-lined cap.[1]

Sample Preparation
The following table outlines recommended starting amounts for different sample types.

Sample Type Starting Amount Notes

Plasma/Serum 25-50 µL Thaw on ice before use.[8]

Tissues 10-50 mg
Homogenize in a suitable

buffer on ice.

Adherent Cells >1 x 10^6 cells
Wash cells with PBS before

harvesting.[8]

Suspension Cells >1 x 10^6 cells
Pellet cells and discard

supernatant.[8]

Lipid Extraction Procedure
To your sample in a 15 mL glass centrifuge tube, add a pre-determined amount of the 19:0
PC internal standard working solution. The final concentration of the internal standard should

be within the linear range of the mass spectrometer.

Add chloroform and methanol to the sample. A common starting ratio is 1:2 (v/v) of

chloroform to methanol.[8] For a 50 µL plasma sample, add 160 µL of methanol (containing 1

mM BHT to prevent oxidation) followed by 320 µL of chloroform.[9]

Vortex the mixture thoroughly for 30 seconds to ensure homogeneity.

Incubate the sample on ice for 20-30 minutes.[8][9]

Add water to induce phase separation. For the volumes mentioned above, add 150 µL of

water. This will result in a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).
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[8][10]

Vortex the mixture again for 30 seconds.

Centrifuge the samples at 2,000-3,000 x g for 10-15 minutes at 4°C to achieve clear phase

separation.[5][10]

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur

pipette and transfer it to a new clean glass tube.

Dry the collected organic phase under a gentle stream of nitrogen gas.

Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 100 µL

of isopropanol:acetonitrile:water 2:1:1 v/v/v).

Data Presentation
The following table provides an example of typical concentrations and recovery rates for the

19:0 PC internal standard in human plasma. These values can be used as a benchmark for

validating the extraction protocol in your laboratory.

Parameter Value Reference

19:0 PC Spiked Concentration 60 µg/mL [11][12]

Intraday Variation (RSD) 4.3 - 6.2% [11]

Interday Variation (RSD) 4.8 - 8.0% [11]

Average Recovery 94% [11]
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Problem Possible Cause Solution

Poor phase separation Incorrect solvent ratios

Ensure accurate pipetting of

chloroform, methanol, and

water.

Insufficient centrifugation
Increase centrifugation speed

or time.

Low lipid recovery Incomplete extraction
Ensure thorough vortexing at

each step.

Lipid degradation
Keep samples on ice and use

an antioxidant like BHT.

High variability between

replicates
Inconsistent pipetting

Use calibrated pipettes and be

meticulous with technique.

Sample heterogeneity
Ensure tissue samples are

well-homogenized.

Conclusion
This protocol provides a robust and reliable method for the extraction of lipids from a variety of

biological samples using a 19:0 PC internal standard. The use of an internal standard is

paramount for achieving accurate and reproducible quantification in lipidomics studies. By

carefully following this protocol, researchers can obtain high-quality lipid extracts suitable for

downstream analysis by mass spectrometry, ultimately contributing to a deeper understanding

of the role of lipids in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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